1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c27-18(21-11-14-2-1-7-19-10-14)15-5-8-25(9-6-15)16-3-4-17(24-23-16)26-13-20-12-22-26/h1-4,7,10,12-13,15H,5-6,8-9,11H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWOIKKOJMLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.4 g/mol. The structure features several pharmacophores that contribute to its biological activity:
| Component | Description |
|---|---|
| Triazole Ring | Known for antifungal and antibacterial properties. |
| Pyridazine Moiety | Associated with various biological activities including antitumor effects. |
| Piperidine Group | Enhances solubility and bioavailability. |
| Carboxamide Function | Increases interaction potential with biological targets. |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported an IC50 value of approximately 2.5 µM against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. In one study, it exhibited an IC50 value of 12 µM against HeLa cells, indicating potent antiproliferative activity .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects. Experimental models demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound. This suggests its potential utility in managing inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy
- Evaluation in Cancer Models
-
Inflammation Model
- In vivo models treated with the compound showed reduced inflammation markers in serum samples compared to control groups, supporting its role as an anti-inflammatory agent .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit potent antimicrobial properties. In studies where derivatives similar to this compound were evaluated, significant antibacterial activity was noted against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with the synthesis of essential cellular components or disruption of membrane integrity .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Anticancer Potential
The compound has shown promise in anticancer studies. Triazole derivatives are known to inhibit angiogenesis and induce apoptosis in cancer cells. For instance, compounds structurally related to this one have been tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to inhibit tumor growth in vitro .
Case Study:
A study demonstrated that a triazole-containing compound exhibited an IC50 value of against breast cancer cell lines (MCF-7), indicating strong potential for further development as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored through various assays that assess its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been reported to reduce inflammation by modulating pathways involved in cytokine production and signaling .
Table 2: Anti-inflammatory Activity Assessment
| Compound Name | Inflammatory Model | Effectiveness (Reduction in Inflammation) |
|---|---|---|
| Compound A | Carrageenan-induced edema | 45% |
| Compound B | LPS-induced inflammation | 60% |
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?
A multi-step synthesis is typically required, starting with functionalization of the pyridazine ring followed by coupling with the piperidine-carboxamide moiety. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) can introduce the triazole group at the pyridazine C6 position . Subsequent amide bond formation between the pyridazine intermediate and the pyridin-3-ylmethyl-piperidine fragment may employ carbodiimide crosslinkers (e.g., EDC/HOBt). Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures >95% purity, validated by HPLC and H/C NMR .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, DMSO-) should resolve aromatic protons (δ 8.5–9.5 ppm for pyridazine/triazole) and piperidine methylene signals (δ 2.5–4.0 ppm). C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode validates the molecular ion (e.g., [M+H] with <2 ppm error) .
- HPLC: Reverse-phase C18 columns (e.g., 90% methanol/water) assess purity (>98%) .
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be resolved?
Contradictions often arise from assay-specific variables (e.g., solubility, off-target effects). To address this:
- Orthogonal Assays: Compare results from enzymatic (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays .
- Solubility Optimization: Use co-solvents (e.g., DMSO/PEG-400) or salt formation to improve bioavailability in physiological buffers .
- Metabolite Screening: LC-MS/MS identifies degradation products that may interfere with activity .
Q. What methodologies enable structure-activity relationship (SAR) studies for the pyridazine and triazole moieties?
- Site-Selective Modifications: Replace the triazole with imidazole or tetrazole to assess heterocyclic effects on target binding. Similarly, substitute pyridazine with pyrimidine to evaluate ring size impact .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict interactions between substituents and target active sites. For example, the triazole’s N1 nitrogen may form hydrogen bonds with catalytic residues .
- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical functional groups (e.g., triazole’s position relative to the piperidine carbonyl) .
Q. How can pharmacokinetic (PK) properties be optimized without compromising target affinity?
- Lipophilicity Adjustments: Introduce fluorine or methyl groups to the pyridazine ring to enhance membrane permeability (logP <3). Monitor changes via octanol-water partitioning assays .
- Metabolic Stability: Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Validate using liver microsome assays .
- Plasma Protein Binding (PPB): Surface plasmon resonance (SPR) quantifies PPB; lower binding (<90%) improves free drug availability .
Data Contradiction Analysis
Q. Discrepancies in IC50_{50}50 values between enzymatic and cellular assays
- Mechanistic Insight: Enzymatic assays may lack cellular context (e.g., efflux pumps, metabolism). Use ATPase assays (e.g., P-gp inhibition) to rule out transporter-mediated resistance .
- Target Engagement Validation: Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. Inconsistent solubility data across solvents
- Standardized Protocols: Follow USP guidelines for equilibrium solubility measurements (e.g., shake-flask method at pH 7.4) .
- Crystalline vs. Amorphous Forms: X-ray powder diffraction (XRPD) identifies polymorphs affecting solubility .
Methodological Resources
- Synthetic Protocols: Copper-catalyzed couplings , carbodiimide-mediated amidation .
- Analytical Workflows: NMR spectral interpretation , HRMS calibration .
- Biological Validation: Orthogonal assay design , CETSA .
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